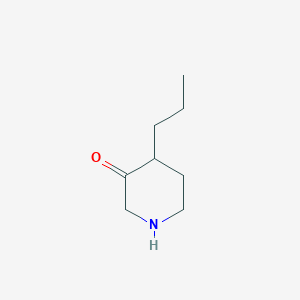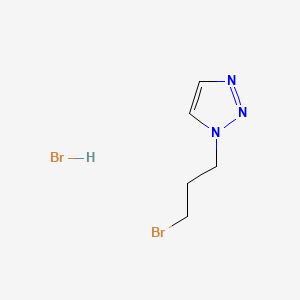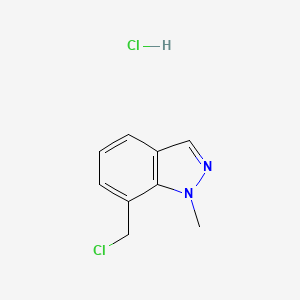
4-Propylpiperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpiperidin-3-one is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The structure of this compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a propyl group attached to the fourth carbon and a ketone group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylpiperidin-3-one can be synthesized through various methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed to form the desired piperidinone . Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and efficient catalysts ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Propylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidinones.
Scientific Research Applications
4-Propylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propylpiperidin-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. The nitrogen atom in the piperidine ring can participate in nucleophilic interactions, affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
4-Propylpiperidin-3-one can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure without the propyl and ketone groups.
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
The unique combination of the propyl group and the ketone group in this compound gives it distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-propylpiperidin-3-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-6-8(7)10/h7,9H,2-6H2,1H3 |
InChI Key |
MBWPHPKHYFKENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)



![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)



![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)

